

Application Notes and Protocols for Microinjection of DM-Nitrophen into Cells

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Compound of Interest		
Compound Name:	DM-Nitrophen tertasodium	
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These application notes provide a comprehensive overview and detailed protocols for the use of DM-Nitrophen, a photolabile calcium chelator, in cellular microinjection experiments. This technique allows for the precise temporal and spatial control of intracellular calcium concentration, enabling the study of a wide range of calcium-dependent cellular processes.

Introduction to DM-Nitrophen

DM-Nitrophen is a caged compound that, upon photolysis with UV light, rapidly releases calcium ions.[1][2] It is a derivative of the calcium chelator EDTA and is designed to have a high affinity for Ca²⁺ in its "caged" form and a much lower affinity after illumination.[1][3] This property makes it an invaluable tool for investigating cellular signaling pathways where a rapid and localized increase in intracellular calcium is required to trigger a biological response.[4]

Key features of DM-Nitrophen include its high quantum yield (0.18) and rapid rate of Ca²⁺ release, making it suitable for studying fast physiological processes like neurotransmission.[1] [5] However, a significant consideration is its affinity for magnesium ions (Mg²⁺), which can compete with Ca²⁺ binding and potentially lead to the release of Mg²⁺ upon photolysis.[1][6][7] Therefore, experimental conditions, particularly the intracellular Mg²⁺ concentration, must be carefully considered.

Data Presentation: Properties of DM-Nitrophen



The following table summarizes the key quantitative properties of DM-Nitrophen, facilitating comparison with other caged calcium compounds.

Property	Value	References
Ca ²⁺ Dissociation Constant (Kd) - Caged	5 nM	[3][5]
Ca ²⁺ Dissociation Constant (Kd) - Uncaged	3 mM	[3][5]
Mg ²⁺ Dissociation Constant (Kd) - Caged	25 μΜ	[3]
Quantum Yield	0.18	[1][5]
Rate of Ca ²⁺ Release	38,000 s ⁻¹	[1]
Optimal 1-Photon Excitation Wavelength	320-400 nm	[8]
Optimal 2-Photon Excitation Wavelength	~720-740 nm	[9][10]

Experimental ProtocolsPreparation of DM-Nitrophen Solution for Microinjection

This protocol outlines the steps for preparing a DM-Nitrophen solution suitable for microinjection into mammalian cells.

Materials:

- DM-Nitrophen (salt or free acid form)
- High-purity water (Milli-Q or equivalent)
- Potassium-based intracellular-like buffer (e.g., 135 mM K-gluconate, 5 mM KCl, 7.5 mM HEPES, 2.5 mM NaHEPES)
- CaCl₂ solution (high purity)

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- Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2)
- pH meter
- Microcentrifuge
- Vortex mixer

Procedure:

- Dissolve DM-Nitrophen:
 - Accurately weigh the desired amount of DM-Nitrophen.
 - Dissolve it in the potassium-based intracellular-like buffer to a stock concentration (e.g., 10 mM). Gentle vortexing may be required.
- · Load with Calcium:
 - To prepare Ca²⁺-laden DM-Nitrophen, add a precise amount of CaCl₂ solution to the DM-Nitrophen stock. The final concentration of loaded DM-Nitrophen is typically in the range of 1.5 mM.[3] The ratio of CaCl₂ to DM-Nitrophen will determine the free Ca²⁺ concentration in the injection solution.
 - Note: The high affinity of DM-Nitrophen for Ca²⁺ means that slight excesses of Ca²⁺ can lead to large changes in the free Ca²⁺ concentration. Careful titration is recommended.
- Add Calcium Indicator:
 - Add a fluorescent Ca²⁺ indicator to the solution to monitor the intracellular Ca²⁺ concentration before and after uncaging. A typical concentration for Fluo-4 is around 77 μM.[3]
- Adjust pH:
 - Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4) using small aliquots of KOH or HCI.



• Centrifuge:

 Centrifuge the solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes to pellet any undissolved particles that could clog the microinjection needle.[11]

Store:

 Carefully aspirate the supernatant and store it on ice for immediate use or at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Microinjection Procedure

This protocol describes the general steps for microinjecting the prepared DM-Nitrophen solution into adherent cells. A semi-automated microinjection system is recommended for precision and reproducibility.[8]

Materials:

- Cell culture dish with adherent cells
- Prepared DM-Nitrophen injection solution
- Microinjection system (e.g., Eppendorf FemtoJet, InjectMan)
- Inverted microscope with appropriate optics
- Micropipettes (pulled from glass capillaries)
- Micromanipulator

Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
 - Ensure cells are healthy and at an appropriate confluency.
- Micropipette Loading:



- Back-fill a micropipette with a few microliters of the centrifuged DM-Nitrophen solution using a microloader pipette tip.[11]
- Ensure there are no air bubbles in the tip of the micropipette.
- System Setup:
 - Mount the loaded micropipette onto the microinjector holder.
 - Position the cell culture dish on the microscope stage.
- Microinjection:
 - Under microscopic observation, bring the micropipette tip close to the target cell.
 - Gently penetrate the cell membrane with the micropipette. The injection is typically performed into the cytoplasm.
 - Apply a brief, controlled pressure pulse to inject a small volume of the DM-Nitrophen solution. The injection volume should be minimized to avoid damaging the cell.
 - Carefully withdraw the micropipette.
- Cell Recovery:
 - Allow the injected cells to recover for a period (e.g., 15-30 minutes) before proceeding with the uncaging experiment. This allows the injected solution to diffuse throughout the cell.

Photolysis (Uncaging) of DM-Nitrophen and Data Acquisition

This protocol details the uncaging of DM-Nitrophen using a UV light source and subsequent measurement of the intracellular calcium response.

Materials:

Microscope equipped with a UV light source (e.g., mercury lamp with appropriate filters, UV laser)

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- Fluorescence imaging system (e.g., confocal or widefield microscope with a sensitive camera)
- · Image acquisition and analysis software

Procedure:

- Locate Injected Cell:
 - Identify the microinjected cell using brightfield or by the baseline fluorescence of the coinjected calcium indicator.
- Baseline Recording:
 - Record the baseline fluorescence of the calcium indicator for a short period before photolysis to establish the resting intracellular Ca²⁺ level.
- Photolysis:
 - Expose the cell or a specific region of interest within the cell to a brief pulse of UV light. The duration and intensity of the UV pulse will determine the amount of Ca²⁺ released.
 - For one-photon excitation, a broad-spectrum UV source filtered to 320-400 nm is effective.
 - For more precise spatial localization, two-photon excitation using a Ti:sapphire laser tuned to ~720-740 nm is preferred.[9][10]
- · Post-Photolysis Recording:
 - Immediately after the UV flash, acquire a time-lapse series of fluorescence images to record the change in the calcium indicator's fluorescence.
- Data Analysis:
 - Measure the fluorescence intensity in the region of interest over time.

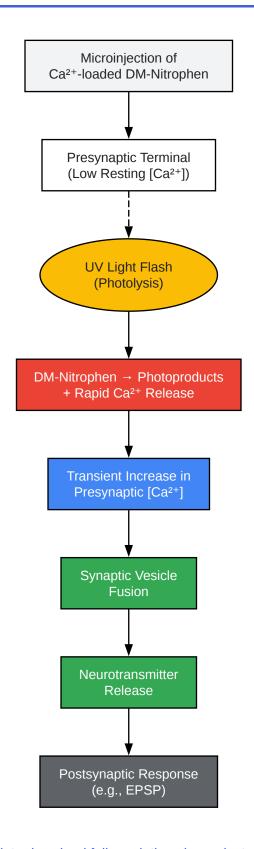


- Convert the fluorescence intensity changes to intracellular Ca²⁺ concentrations using appropriate calibration methods.
- Analyze the kinetics and amplitude of the calcium transient in relation to the cellular response being investigated.

Visualizations Signaling Pathway: Ca²⁺-Mediated Neurotransmitter Release

The following diagram illustrates the general principle of using DM-Nitrophen microinjection to study calcium-mediated neurotransmitter release at a synapse.





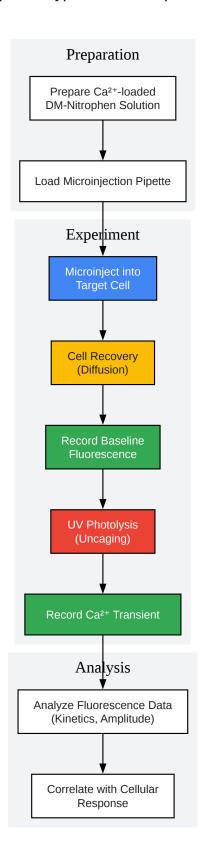
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Caption: Ca2+-mediated neurotransmitter release workflow.



Experimental Workflow

This diagram outlines the key steps in a typical DM-Nitrophen microinjection experiment.





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